Aeroplysinin I

Vue d'ensemble

Description

Aeroplysinin I is a brominated alkaloid compound isolated from marine sponges, particularly those belonging to the order Verongida . This secondary metabolite is known for its wide spectrum of bioactivities, including potent antibiotic effects on Gram-positive bacteria and several dinoflagellate microalgae . This compound has shown promising anti-inflammatory, anti-angiogenic, and anti-tumor effects in preclinical studies .

Méthodes De Préparation

Aeroplysinin I is primarily isolated from marine sponges, such as Aplysina aerophoba . The isolation process involves extracting the sponge material with organic solvents, followed by chromatographic purification to obtain the pure compound . Synthetic routes for this compound involve bromination of tyrosine derivatives under controlled conditions

Analyse Des Réactions Chimiques

Aeroplysinin I undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form less brominated derivatives.

Substitution: Bromine atoms in this compound can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions include quinones and less brominated derivatives .

Applications De Recherche Scientifique

Aeroplysinin I has a wide range of scientific research applications:

Mécanisme D'action

Aeroplysinin I exerts its effects through multiple molecular targets and pathways:

Anti-inflammatory: Inhibits the expression of key pro-inflammatory molecules in human endothelial and monocyte cells.

Anti-angiogenic: Impairs angiogenesis by down-regulating thrombospondin 1 and monocyte chemoattractant protein-1.

Anti-tumor: Inhibits cell growth in cancer cells and modulates the redox status of different cell types.

The compound targets the nuclear factor kappa B subunit pathway, inhibiting I kappa B kinase complex phosphorylation and RelA/p65 nuclear import .

Comparaison Avec Des Composés Similaires

Aeroplysinin I is unique among brominated alkaloids due to its wide range of bioactivities. Similar compounds include:

Dibromoverongilquinol: Another brominated alkaloid from Verongida sponges with antibiotic properties.

Verongiaquinol: A dienone amide formed from this compound through nitrile hydratase activity.

These compounds share similar chemical structures and biological activities but differ in their specific molecular targets and pathways .

Activité Biologique

Aeroplysinin I, a brominated compound derived from marine sponges, has garnered attention due to its diverse biological activities, particularly in cancer research and inflammation modulation. This article provides a comprehensive overview of the biological activity of this compound, summarizing key research findings, case studies, and data tables that highlight its pharmacological potential.

Overview of this compound

This compound is primarily known for its anti-tumoral properties and its role as an anti-angiogenic agent. It is produced by certain marine sponges, such as Aplysina aerophoba, and serves as a defense mechanism against pathogens. Its structure allows it to interact with various cellular pathways, leading to significant biological effects.

Anti-Angiogenic Properties

This compound has been shown to inhibit angiogenesis, which is the formation of new blood vessels from existing ones—a crucial process in tumor growth and metastasis. Key findings include:

- Inhibition of Endothelial Cell Proliferation : Studies indicate that this compound significantly reduces the proliferation of endothelial cells (ECs) in vitro. The IC50 values for various endothelial cell lines range from 3 to 10 µM, demonstrating potent anti-angiogenic effects .

- Impact on Angiogenesis-Related Genes : Treatment with this compound leads to down-regulation of important angiogenesis-related genes such as thrombospondin-1 (TSP-1) and monocyte chemoattractant protein-1 (MCP-1) . For example, a study reported that TSP-1 levels decreased to 65% of control values after treatment with 10 µM this compound for 6 hours .

Table 1: IC50 Values for Endothelial Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| Human Umbilical Vein ECs (HUVEC) | 4.7 |

| Bovine Aortic ECs (BAEC) | 3.0 |

| Human Microvascular ECs (HMEC) | 6.0 |

Anti-Inflammatory Effects

This compound also exhibits significant anti-inflammatory properties:

- Cytokine Modulation : In studies using human monocytic leukemia cells (THP-1), this compound treatment resulted in decreased expression levels of pro-inflammatory cytokines such as IL-1α and COX-2 . Notably, MCP-1 levels were also reduced, suggesting a broader impact on inflammatory pathways.

- NF-κB Pathway Inhibition : Research indicates that this compound impairs NF-κB signaling in endothelial cells, which is pivotal in regulating inflammatory responses . This inhibition was associated with reduced phosphorylation of IKKα/β and subsequent nuclear translocation of NF-κB.

Study on Cancer Cells

A recent study focused on the effects of this compound on leukemia and prostate cancer cells. The findings revealed:

- Cytotoxic Effects : The compound induced apoptosis in both leukemia and prostate cancer cells through a mitochondria-dependent pathway. Flow cytometry analysis showed significant increases in sub-G1 populations indicative of late apoptosis .

- Multi-target Mechanism : this compound was found to interact with heat shock protein 90 (Hsp90) and topoisomerase IIα, inhibiting their activities and leading to enhanced oxidative stress within cancer cells .

Propriétés

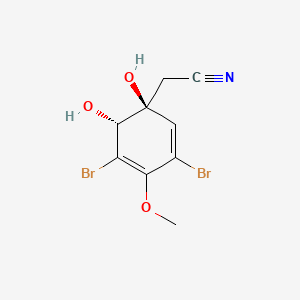

IUPAC Name |

2-[(1S,6R)-3,5-dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2NO3/c1-15-7-5(10)4-9(14,2-3-12)8(13)6(7)11/h4,8,13-14H,2H2,1H3/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYNLOSBKBOJJD-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(C(C=C1Br)(CC#N)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C([C@@H]([C@@](C=C1Br)(CC#N)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60951322 | |

| Record name | (3,5-Dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28656-91-9, 55057-73-3 | |

| Record name | Aeroplysinin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28656-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | aeroplysinin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (.+-.)-Aeroplysinin I | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3,5-Dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.